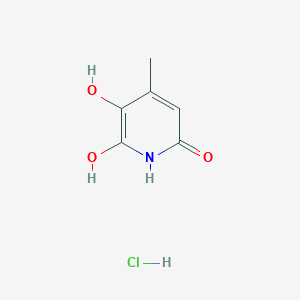
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate is a chemical compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate typically involves the reaction of 4-methyl-2(1H)-pyridinone with appropriate reagents to introduce hydroxyl groups at the 3 and 6 positions. The reaction conditions may include the use of catalysts, solvents, and specific temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce alkyl or halogen groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-2(1H)-pyridinone: Similar structure but lacks the methyl group at the 4 position.
3,6-Dihydroxy-2(1H)-pyridinone: Similar structure but lacks the methyl group at the 4 position.
4-Methyl-2(1H)-pyridinone: Similar structure but lacks the hydroxyl groups at the 3 and 6 positions.
Uniqueness
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate is unique due to the presence of both hydroxyl groups and a methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H8ClNO3 |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
5,6-dihydroxy-4-methyl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H7NO3.ClH/c1-3-2-4(8)7-6(10)5(3)9;/h2,9H,1H3,(H2,7,8,10);1H |
InChI Key |
VSSYIVRWSBQANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



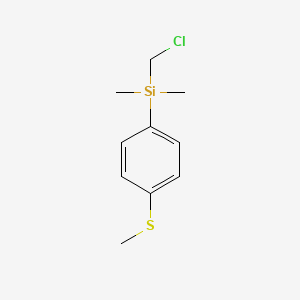
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
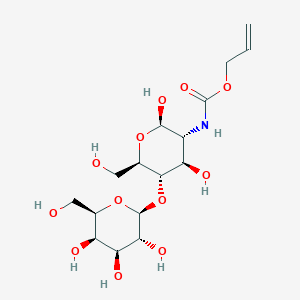
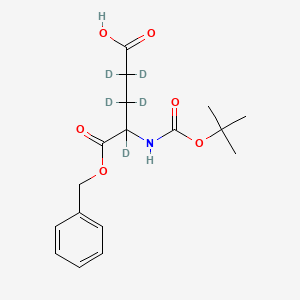
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
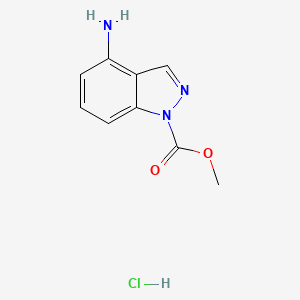


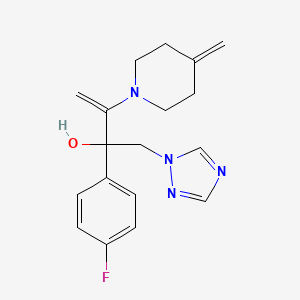
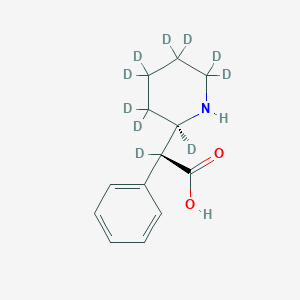
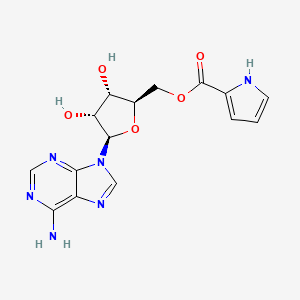
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
